Cas no 1804516-75-3 (4,5-Dichloro-6-(methylsulfonyl)pyrimidine)
4,5-Dichloro-6-(methylsulfonyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4,5-Dichloro-6-(methylsulfonyl)pyrimidine
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- Inchi: 1S/C5H4Cl2N2O2S/c1-12(10,11)5-3(6)4(7)8-2-9-5/h2H,1H3
- InChI Key: ZIKMSUPZPANQEI-UHFFFAOYSA-N
- SMILES: ClC1=C(N=CN=C1S(C)(=O)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 251
- XLogP3: 1.4
- Topological Polar Surface Area: 68.3
4,5-Dichloro-6-(methylsulfonyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039001900-250mg |
4,5-Dichloro-6-(methylsulfonyl)pyrimidine |
1804516-75-3 | 98% | 250mg |
$776.06 | 2022-04-02 | |
| Alichem | A039001900-500mg |
4,5-Dichloro-6-(methylsulfonyl)pyrimidine |
1804516-75-3 | 98% | 500mg |
$1,236.18 | 2022-04-02 | |
| Alichem | A039001900-1g |
4,5-Dichloro-6-(methylsulfonyl)pyrimidine |
1804516-75-3 | 98% | 1g |
$2,145.71 | 2022-04-02 |
4,5-Dichloro-6-(methylsulfonyl)pyrimidine Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 4,5-Dichloro-6-(methylsulfonyl)pyrimidine
Introduction to 4,5-Dichloro-6-(methylsulfonyl)pyrimidine (CAS No. 1804516-75-3)
4,5-Dichloro-6-(methylsulfonyl)pyrimidine, identified by its Chemical Abstracts Service (CAS) number 1804516-75-3, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic compound features a pyrimidine core substituted with two chlorine atoms at the 4 and 5 positions, and a methylsulfonyl group at the 6 position. Its unique structural attributes make it a valuable intermediate in the synthesis of various biologically active molecules.
The compound’s molecular formula is C₅H₄Cl₂NO₄S, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The presence of both chloro and methylsulfonyl substituents enhances its reactivity, making it a versatile building block for further chemical modifications. In recent years, 4,5-Dichloro-6-(methylsulfonyl)pyrimidine has garnered attention due to its role in developing novel therapeutic agents targeting diverse diseases.
One of the most compelling applications of 4,5-Dichloro-6-(methylsulfonyl)pyrimidine lies in its utility as a precursor in the synthesis of pyrimidine-based pharmaceuticals. Pyrimidines are fundamental components of nucleic acids and have been extensively explored for their pharmacological properties. Researchers have leveraged the reactivity of this compound to develop inhibitors of enzymes involved in cancer metabolism and viral replication. For instance, derivatives of 4,5-Dichloro-6-(methylsulfonyl)pyrimidine have been investigated for their potential to disrupt DNA synthesis in rapidly dividing cells, offering promising avenues for anticancer drug development.
Recent advancements in medicinal chemistry have highlighted the importance of 4,5-Dichloro-6-(methylsulfonyl)pyrimidine in designing small-molecule inhibitors with improved selectivity and efficacy. The methylsulfonyl group not only contributes to the compound’s solubility but also modulates its binding affinity to biological targets. Studies have demonstrated that modifications at the 4 and 5 positions can fine-tune the pharmacokinetic properties of derived compounds, leading to enhanced therapeutic outcomes.
In addition to its pharmaceutical applications, 4,5-Dichloro-6-(methylsulfonyl)pyrimidine has found utility in agrochemical research. Pyrimidine derivatives are known for their herbicidal and fungicidal properties, and this compound serves as a key intermediate in synthesizing crop protection agents. The chlorine substituents facilitate further functionalization, allowing chemists to design molecules that exhibit potent activity against resistant strains of weeds and fungi while maintaining environmental safety.
The synthesis of 4,5-Dichloro-6-(methylsulfonyl)pyrimidine typically involves multi-step reactions starting from commercially available pyrimidine precursors. The introduction of chloro groups at the 4 and 5 positions is often achieved through electrophilic aromatic substitution reactions, while the methanesulfonic acid derivative is incorporated via sulfonylation reactions. These synthetic pathways highlight the compound’s accessibility and scalability for industrial applications.
From a chemical biology perspective, 4,5-Dichloro-6-(methylsulfonyl)pyrimidine has been employed in studying enzyme-inhibitor interactions. Its structural features allow it to mimic natural pyrimidines within biological systems, enabling researchers to probe enzyme mechanisms and develop targeted therapeutics. For example, derivatives of this compound have been used to investigate the activity of thymidylate synthase (TS), an enzyme critical for DNA synthesis that is often overexpressed in cancer cells.
The versatility of 4,5-Dichloro-6-(methylsulfonyl)pyrimidine extends to its use in material science applications as well. Pyrimidine-based compounds are known for their electronic properties and have been explored in organic semiconductors and light-emitting diodes (OLEDs). The presence of electron-withdrawing groups like chloro and methylsulfonyl enhances the electron affinity of these materials, making them suitable for optoelectronic devices.
Future research directions for 4,5-Dichloro-6-(methylsulfonyl)pyrimidine may focus on expanding its applications in drug discovery and sustainable agriculture. Innovations in synthetic methodologies could further streamline its production, while computational modeling may aid in predicting novel derivatives with enhanced biological activity. As our understanding of molecular interactions deepens, this compound is poised to remain a cornerstone in synthetic chemistry and biopharmaceutical development.
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